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L-PHENYLALANINE (D8; 15N)

Cat. No.: B1579798
M. Wt: 174.23
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Advanced Biological Research

Stable isotopes are non-radioactive forms of elements that possess extra neutrons, giving them a slightly greater atomic mass. mbl.eduanu.edu.au This subtle difference in weight allows scientists to distinguish them from their more common, lighter counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. silantes.comfiveable.me In biological research, this ability to track specific atoms or molecules is invaluable. By introducing compounds labeled with stable isotopes into a biological system, researchers can trace their absorption, distribution, metabolism, and excretion. silantes.comnih.gov This provides a dynamic view of metabolic pathways, helping to unravel the intricate network of biochemical reactions that sustain life. nih.govtandfonline.com The use of stable isotopes has revolutionized our understanding of everything from nutrient cycling in ecosystems to the metabolic dysregulation that occurs in diseases like cancer and diabetes. mbl.edupnas.org

Overview of Isotopic Labeling Strategies in Biomedical Sciences

Isotopic labeling is a fundamental technique in biomedical science where researchers replace one or more atoms in a molecule with their stable isotopes. creative-proteomics.com This creates a "tagged" molecule that can be followed through complex biological systems. creative-proteomics.com Several strategies are employed, each tailored to the specific research question.

Common Isotopic Labeling Strategies:

StrategyDescriptionApplications
Uniform Labeling All atoms of a particular element in a molecule are replaced with their stable isotope (e.g., all carbons are 13C). nih.govsigmaaldrich.comProvides a general overview of a molecule's metabolic fate.
Residue-Specific Labeling Only specific types of amino acid residues within a protein are labeled. nih.govSimplifies complex spectra in protein analysis, allowing focus on particular regions of interest. rsc.org
Site-Specific Labeling One or more atoms at specific positions within a molecule are labeled. nih.govOffers highly detailed information about reaction mechanisms and enzymatic processes. utoronto.ca
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are grown in media containing "heavy" or "light" versions of essential amino acids, leading to the incorporation of these isotopes into all newly synthesized proteins. fiveable.meisotope.comWidely used in quantitative proteomics to compare protein abundance between different cell populations.

These strategies can be applied in vivo (in a living organism) to capture the complexity of physiological interactions, or in vitro (in a controlled lab environment) for more precise and reproducible experiments. fiveable.me

Rationale for Deuterium (B1214612) (D8) and Nitrogen-15 (B135050) (15N) Labeling of L-Phenylalanine

The choice to label L-phenylalanine with both deuterium (D8) and nitrogen-15 (15N) is a strategic one, designed to maximize the information that can be gleaned from tracer studies. isotope.commedchemexpress.com

Advantages of Multi-Isotopic Labeling for Complex Biological Systems

Labeling a single molecule with multiple different stable isotopes, like in the case of L-Phenylalanine (D8; 15N), offers several key advantages. It allows for more precise tracking of the molecule and its various metabolic transformations. chemicalsknowledgehub.com For instance, the nitrogen-15 can be tracked as phenylalanine is incorporated into new proteins, while the deuterated portion can reveal information about other metabolic pathways. creative-proteomics.comnih.gov This multi-faceted approach provides a more comprehensive picture of how the amino acid is utilized within the body. Furthermore, the significant mass difference created by multiple heavy isotopes can enhance detection sensitivity in mass spectrometry. chemicalsknowledgehub.com

Historical Context of Phenylalanine as a Tracer in Metabolic and Proteomic Studies

The use of labeled phenylalanine as a metabolic tracer has a long history. One of the earliest and most significant applications was in 1940, when researchers used a deuterated form of phenylalanine to definitively prove that it is converted into another amino acid, tyrosine, within the body. researchgate.netnih.gov This was a landmark discovery in our understanding of amino acid metabolism. nih.gov

Since then, various isotopically labeled forms of phenylalanine have been employed in a wide range of studies. For example, L-[15N]-phenylalanine and L-[ring-D5]-phenylalanine have been used to study protein absorption and amino acid utilization in humans. researchgate.net These studies are crucial for understanding nutritional requirements and the metabolic effects of different dietary proteins. researchgate.net The rate of appearance of labeled phenylalanine in the bloodstream after a protein meal can be used as a direct measure of protein breakdown and synthesis rates. nih.govphysoc.org This has made labeled phenylalanine an indispensable tool in fields like clinical nutrition, sports physiology, and research into metabolic diseases. physoc.orgwikipedia.org

Properties

Molecular Weight

174.23

Purity

98%

Origin of Product

United States

Methodological Advancements and Analytical Techniques Utilizing L Phenylalanine D8; 15n

Mass Spectrometry (MS)-Based Approaches for L-PHENYLALANINE (D8; 15N) Analysis

Mass spectrometry-based methodologies have seen significant improvements in the detection and quantification of proteins and metabolites, largely due to the use of stable isotopes like L-phenylalanine (D8; 15N). ckisotopes.comeurisotop.com These advancements have enhanced the development, sensitivity, and accuracy of quantitative methods. ckisotopes.comeurisotop.com

Quantitative Mass Spectrometry for Protein and Metabolite Quantification

Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, enabling the accurate determination of changes in protein and metabolite levels. nih.gov L-phenylalanine (D8; 15N) serves as an internal standard in these experiments, allowing for precise quantification.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled analyte to a sample. ckisotopes.com The isotopically labeled compound, in this case, L-phenylalanine (D8; 15N), acts as an internal standard that behaves identically to the endogenous analyte during sample preparation and analysis. nih.gov By measuring the ratio of the labeled to the unlabeled analyte using a mass spectrometer, the concentration of the endogenous analyte can be accurately determined. ckisotopes.com This method effectively corrects for sample loss during processing and variations in instrument response.

A candidate reference method for determining phenylalanine levels in human serum has been developed using IDMS with liquid chromatography/tandem mass spectrometry (LC/MS/MS). nih.gov This method utilizes phenylalanine-ring-13C6 as the internal standard and has demonstrated high precision, with an expanded uncertainty of approximately 1.2% at a 95% confidence level. nih.gov The accuracy of this approach was verified by analyzing a standard reference material with a certified phenylalanine value. nih.gov

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for measuring isotopic enrichment. The choice between these techniques often depends on the specific analyte and the complexity of the sample matrix.

LC-MS: High-pressure liquid chromatography (HPLC) coupled with mass spectrometry offers a simple, rapid, and accurate method for determining phenylalanine isotope ratios. nih.gov One study reported the use of a time-of-flight (ToF) mass spectrometer with a wide dynamic range for this purpose. nih.gov The accuracy of the isotope enrichment measurement was confirmed by analyzing standard solutions with known isotope ratios, resulting in a linear curve with a high correlation coefficient (R² of 0.9999). nih.gov Another approach utilized HPLC coupled with elemental analysis-isotope ratio mass spectrometry (EA-IRMS) to measure the 15N/14N ratio of phenylalanine, demonstrating its utility in microbial metabolic flux analysis. nih.govnih.gov

GC-MS: A gas chromatographic/triple-stage quadrupole mass spectrometric (GC/MS/MS) method has been developed for measuring very low levels of enrichment of labeled L-phenylalanine in biological samples. nih.gov This technique involves derivatizing the amino acids to make them volatile for GC analysis. The use of tandem mass spectrometry (MS/MS) provides higher selectivity compared to single-stage GC/MS, which is particularly beneficial for complex biological samples. nih.gov

Table 1: Comparison of LC-MS and GC-MS Methods for Isotopic Enrichment Measurement of L-Phenylalanine

Feature LC-MS GC-MS/MS
Sample Preparation Often minimal, direct injection of underivatized phenylalanine is possible. nih.gov Requires derivatization to increase volatility (e.g., N-heptafluorobutyryl isobutyl ester). nih.gov
Instrumentation HPLC coupled with ToF-MS or EA-IRMS. nih.govnih.gov GC coupled with triple-stage quadrupole MS. nih.gov
Selectivity High, especially with tandem MS. Very high due to the nature of GC separation and MS/MS detection. nih.gov
Precision Coefficient of variation for isotope ratio measurement below 2%. nih.gov High precision for measuring low levels of enrichment. nih.gov
Applications Pharmacokinetics, metabolic studies. nih.gov Analysis of plasma and lipoprotein hydrolysates. nih.gov

Enhancing Sensitivity and Accuracy in MS Analysis through Stable Isotope Use

The use of stable isotopes like L-phenylalanine (D8; 15N) significantly enhances the sensitivity and accuracy of mass spectrometry-based quantitative methods. ckisotopes.comeurisotop.com By serving as an internal standard, it allows for the precise quantification of proteins and metabolites even at low concentrations. ckisotopes.com The known isotopic enrichment of the standard enables accurate correction for any variations that may occur during sample handling and analysis.

In quantitative proteomics, 15N metabolic labeling is a powerful technique where organisms are grown in a medium containing a 15N-labeled nitrogen source, leading to the incorporation of 15N into all proteins. nih.govfrontiersin.orgbiorxiv.org This allows for the direct comparison of protein expression levels between different samples by mixing them and analyzing the resulting peptide ratios by mass spectrometry. nih.gov The mass shift caused by the 15N incorporation allows for the differentiation and quantification of peptides from the different samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with L-PHENYLALANINE (D8; 15N)

L-phenylalanine (D8; 15N) is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure, dynamics, and binding of biological macromolecules. isotope.comisotope.com The presence of both deuterium (B1214612) and 15N provides unique advantages for various NMR experiments.

Biomolecular NMR for Structural and Dynamic Characterization

NMR spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and other biomolecules in solution, providing insights into their function. nih.govnih.gov Isotopic labeling with 13C and/or 15N is often required to resolve the complex spectra of large proteins. nih.gov

The incorporation of L-phenylalanine (D8; 15N) into proteins can be achieved through various methods, including cell-free protein synthesis and expression in organisms grown on labeled media. isotope.com The 15N label allows for the use of heteronuclear NMR experiments, such as the 1H-15N HSQC, which provides a unique signal for each amino acid residue in the protein, facilitating resonance assignment and structural analysis. westmont.edu

Furthermore, the deuterium labeling in L-phenylalanine (D8; 15N) can simplify proton NMR spectra and reduce relaxation rates, which is particularly beneficial for studying larger proteins. acs.org Selective labeling of specific amino acid types, such as phenylalanine, can help to reduce spectral overlap and focus on specific regions of a protein. westmont.edu Studies have shown that selective 15N-labeling of amino acids in human embryonic kidney (HEK) 293 cells can be achieved with minimal metabolic scrambling for phenylalanine, making it a reliable method for NMR studies of post-translationally modified proteins. nih.gov

Table 2: Applications of Isotopically Labeled Phenylalanine in Biomolecular NMR

Application NMR Technique Key Benefit of Labeling Research Finding
Protein Structure Determination 3D and 4D NMR with uniform 13C and 15N enrichment Disperses overlapped signals and allows for resonance assignment through J-couplings. nih.gov Enabled complete assignment of phenylalanine aromatic spin systems and determination of long-range NOE constraints in a DNA-binding domain. nih.gov
Measurement of Long-Range Distances 1D 1H 15N-filtered spectra with paramagnetic relaxation enhancement (PRE) Allows for the measurement of PREs in a straightforward manner, even in large or disordered proteins with significant peak overlap. westmont.edu Demonstrated that 15N-specific phenylalanine labeling can be used to measure distances with moderate precision and accuracy. westmont.edu
Protein Dynamics Studies 15N relaxation analysis (T1, T2, and 15N{1H}-NOE) Provides information on the internal motilities of proteins on a per-residue basis. Allowed for the determination of rotational correlation time and characterization of backbone dynamics.
Selective Labeling in Eukaryotic Cells 1H-15N HSQC of selectively 15N-labeled proteins expressed in HEK293 cells Minimal metabolic scrambling of the 15N label from phenylalanine allows for specific observation of these residues. nih.gov Defined expectations for 15N-labeling in a mammalian expression system, enabling NMR studies of complex glycoproteins. nih.gov
Solution-State NMR Techniques

In solution-state NMR, the study of large proteins and protein complexes is often hindered by severe spectral overlap and rapid signal decay (transverse relaxation), which broadens the resonance lines. The incorporation of L-phenylalanine (D8; 15N) helps to mitigate these issues. Deuteration of the phenylalanine side chain dramatically reduces the number of strong proton-proton dipolar couplings, which are a major source of relaxation for both protons and their attached carbon atoms. This leads to significantly sharper lines and improved spectral resolution, extending the applicability of solution NMR to larger biomolecules.

Furthermore, the presence of the ¹⁵N label on the backbone amide group allows for the use of heteronuclear correlation experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This two-dimensional technique disperses the signals of the backbone amides, providing a unique fingerprint of the protein. By selectively labeling phenylalanine residues with ¹⁵N, researchers can focus on specific regions of a protein, simplifying complex spectra and aiding in resonance assignment. This approach is particularly useful for studying the local environment and dynamics of phenylalanine residues, which are often found in the hydrophobic core of proteins or at protein-protein interfaces.

A key advantage of using deuterated amino acids in solution-state NMR is the ability to perform Transverse Relaxation-Optimized Spectroscopy (TROSY). This technique effectively suppresses the dominant transverse relaxation mechanisms in large molecules, leading to a dramatic increase in both sensitivity and resolution. The combination of perdeuteration with selective protonation at specific sites, along with uniform ¹⁵N and ¹³C labeling, is a powerful strategy for the structural analysis of high-molecular-weight proteins.

Solid-State NMR Methodologies

Solid-state NMR (ssNMR) is an essential technique for studying the structure and dynamics of proteins that are not amenable to solution NMR or X-ray crystallography, such as large protein aggregates, amyloid fibrils, and membrane proteins embedded in lipid bilayers. columbia.edu In ssNMR, the challenges of broad spectral lines due to anisotropic interactions are even more pronounced than in solution.

The use of L-phenylalanine (D8; 15N) in ssNMR provides similar benefits to those in solution-state studies. Deuteration of the phenylalanine side chain simplifies the proton spin network, leading to narrower resonance lines and enabling the use of proton-detected experiments, which offer significantly higher sensitivity. nih.gov High-speed magic-angle spinning (MAS) can average out many of the anisotropic interactions, but deuteration is often still necessary to achieve sufficient resolution, especially for larger proteins. nih.govrovolab.org

The ¹⁵N label in L-phenylalanine (D8; 15N) is crucial for multidimensional correlation experiments in ssNMR. nih.gov Techniques such as ¹⁵N-¹³C correlation spectroscopy can provide information about the connectivity between backbone and side-chain atoms, which is essential for resonance assignment and structure determination. researchgate.net For membrane proteins in phospholipid bilayers, where the molecules are largely immobilized, uniform ¹⁵N labeling allows for the determination of the orientation of peptide planes relative to the magnetic field, providing valuable constraints for structural modeling. nih.gov

Probing Molecular Conformation and Intermolecular Interactions via Isotopic Labeling

The specific placement of isotopes within a protein allows for the detailed investigation of its three-dimensional structure and how it interacts with other molecules. Phenylalanine residues are frequently involved in crucial protein-protein interactions, often forming part of the hydrophobic core that drives protein folding and assembly. nih.gov

By incorporating L-phenylalanine (D8; 15N), researchers can use NMR to probe the local environment of these specific residues. Changes in the chemical shifts of the backbone amide proton and nitrogen of a labeled phenylalanine can indicate conformational changes in that region of the protein upon binding to another molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to measure through-space distances between the protons of the labeled phenylalanine and protons of a binding partner. The deuteration of the phenylalanine side chain simplifies the NOE spectrum, making it easier to identify these intermolecular contacts.

Studies have shown that the interactions involving aromatic amino acids like phenylalanine are sensitive to the surrounding chemical environment, which can influence protein-protein interactions and the formation of biomolecular condensates. elifesciences.org Isotopic labeling with L-phenylalanine (D8; 15N) provides a precise tool to study these subtle yet significant interactions that govern protein function and assembly. The chemical shift of L-phenylalanine is sensitive to its local chemical environment, and intramolecular interactions between its functional groups can be revealed through inner shell chemical shifts. nih.govresearchgate.net

Spectral Resolution Enhancement through Deuteration and 15N Labeling

One of the most significant advantages of using L-phenylalanine (D8; 15N) in NMR spectroscopy is the dramatic enhancement of spectral resolution. peakproteins.com In large proteins, the sheer number of protons leads to extensive signal overlap in ¹H NMR spectra, making it nearly impossible to resolve individual resonances. Deuteration of the non-exchangeable protons on the phenylalanine side chain effectively removes these signals from the proton spectrum, reducing crowding and allowing for the resolution of the remaining resonances. mdpi.com

This reduction in proton density also leads to a significant narrowing of the resonance lines. The primary cause of line broadening in large molecules is dipole-dipole interactions between nearby protons. By replacing protons with deuterons, these strong dipolar couplings are replaced by much weaker deuteron-proton and deuteron-deuteron couplings, resulting in longer relaxation times and sharper signals. peakproteins.com This effect is particularly beneficial for proton-detected multidimensional NMR experiments, where both sensitivity and resolution are critically dependent on the linewidths of the observed signals.

The ¹⁵N labeling of the backbone amide further enhances spectral resolution by allowing the proton signals to be dispersed into a second dimension based on the chemical shift of the directly bonded nitrogen atom. This is the basis of the widely used ¹H-¹⁵N HSQC experiment, which provides a well-resolved fingerprint of the protein backbone. The combination of deuteration and ¹⁵N labeling has been instrumental in pushing the size limits of proteins that can be studied by NMR spectroscopy.

Isotopic Labeling StrategyKey Advantages in NMR Spectroscopy
Deuteration (D8) Reduces ¹H-¹H dipolar couplings, leading to narrower resonance lines and improved resolution. Simplifies ¹H NMR spectra by removing signals, reducing overlap. Enables the use of TROSY for studying very large proteins.
¹⁵N Labeling Allows for heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC) that disperse signals into a second dimension. Provides a means to selectively observe specific residues or regions of a protein.
Combined D8 and ¹⁵N Labeling Maximizes spectral resolution and sensitivity, particularly for large proteins and complex systems. Facilitates detailed studies of protein structure, dynamics, and interactions at specific sites.

Integration of L-PHENYLALANINE (D8; 15N) into Cell-Based and Cell-Free Systems

The production of proteins labeled with L-phenylalanine (D8; 15N) for NMR studies is achieved through its incorporation during protein synthesis in either living cells or in vitro systems.

Metabolic Labeling in Whole Cell Culture Systems

Metabolic labeling is a common method for producing isotopically labeled proteins. researchgate.net In this approach, microorganisms such as Escherichia coli are grown in a minimal medium where the standard nitrogen source is replaced with a ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl) and supplemented with deuterated L-phenylalanine. embl.orgnih.gov The bacteria will then incorporate the labeled amino acid into the proteins they synthesize.

For efficient incorporation of L-phenylalanine (D8; 15N), it is often necessary to use an E. coli strain that is auxotrophic for phenylalanine, meaning it cannot synthesize this amino acid itself. This ensures that the exogenously supplied labeled phenylalanine is the primary source for protein synthesis. The efficiency of incorporation can be monitored by mass spectrometry to confirm that the desired level of labeling has been achieved. nih.gov While this method is powerful, it is important to consider that high concentrations of deuterated compounds can sometimes affect cell growth and protein expression levels. nih.gov However, protocols have been developed to optimize the expression of deuterated proteins in E. coli grown in shaker flasks, achieving high yields in a cost-effective manner. nih.gov

The use of ¹⁵N metabolic labeling is a well-established technique for quantitative proteomics, and similar principles apply to the production of labeled proteins for NMR. springernature.comnih.govdntb.gov.ua

Cell-Free Protein Synthesis with L-PHENYLALANINE (D8; 15N)

Cell-free protein synthesis (CFPS) has emerged as a powerful alternative to in-cell expression for producing isotopically labeled proteins. nih.govisotope.com In a CFPS system, the cellular machinery for transcription and translation is extracted from cells (commonly E. coli or wheat germ) and used to synthesize proteins in a test tube. nih.gov This "open" system allows for direct control over the composition of the reaction mixture, including the precise concentrations of amino acids. isotope.com

To produce proteins containing L-phenylalanine (D8; 15N), this labeled amino acid is simply added to the CFPS reaction mixture along with the other required amino acids. ckisotopes.com This method is highly efficient as the labeled amino acid is directly incorporated into the protein of interest without being diluted by endogenous pools of unlabeled amino acids or being metabolized by the cell. ckisotopes.com CFPS is particularly advantageous for producing deuterated proteins, as it can achieve very high and uniform levels of deuteration. nih.govethz.chosti.gov

Recent advancements in CFPS have enabled the high-yield production of complex proteins, making it an increasingly popular choice for preparing samples for NMR spectroscopy. The ability to produce milligram quantities of protein in a matter of hours, combined with the high efficiency of isotope incorporation, makes CFPS a very attractive method for generating samples labeled with L-phenylalanine (D8; 15N). copernicus.orgd-nb.info

Expression SystemAdvantages for L-PHENYLALANINE (D8; 15N) LabelingConsiderations
Whole Cell Culture (e.g., E. coli) Well-established protocols. Scalable for large-scale protein production. Cost-effective for uniform ¹⁵N labeling.Potential for metabolic scrambling of isotopes. High levels of deuteration can be toxic to cells, affecting growth and protein yield. Requires auxotrophic strains for efficient specific labeling.
Cell-Free Protein Synthesis (CFPS) High and uniform incorporation of labeled amino acids. nih.govethz.chosti.gov Direct control over the reaction environment. Rapid production of protein (hours vs. days). Suitable for producing toxic proteins.Higher initial cost of reagents compared to minimal media for cell culture. Optimization of reaction conditions may be required for high yields of specific proteins.

Strategies for Isotope Scrambling Suppression in Labeling Protocols

Isotope scrambling, the metabolic conversion of a labeled amino acid into another, can significantly complicate the interpretation of data from protein NMR spectroscopy and metabolic studies. rsc.org This mis-incorporation of isotopes can be particularly problematic when attempting to label specific amino acid residues. nih.govwhiterose.ac.uk For instance, aromatic amino acid transaminases can cause notable nitrogen scrambling between phenylalanine and tyrosine. whiterose.ac.uk To ensure the fidelity of isotopic labeling with compounds like L-PHENYLALANINE (D8; 15N), several strategies have been developed to suppress these scrambling effects.

A primary approach involves the use of cell-free protein synthesis systems . These in vitro systems are advantageous because metabolic enzymes are generally less active than in in vivo systems, which inherently reduces the extent of isotope scrambling. nih.govresearchgate.netnih.gov However, scrambling is not always completely eliminated in these systems. researchgate.netnih.gov To further enhance the precision of labeling, chemical inhibitors can be added to the cell-free system to control specific metabolic reactions. nih.gov For example, the addition of compounds like aminooxyacetate, d-malate, and various amino acid sulfoximines has proven effective for precise ¹⁵N labeling of amino acids that are typically prone to severe scrambling, such as aspartic acid and glutamic acid. nih.gov Another effective method in cell-free systems is the inactivation of pyridoxal-phosphate (PLP) dependent enzymes, which are key mediators of amino acid conversions. Treating the cell extract with sodium borohydride (NaBH₄) irreversibly inactivates these enzymes, effectively suppressing interconversions between different amino acids. researchgate.netnih.gov

Another major strategy is the manipulation of the expression host and culture media . This can involve using specific auxotrophic strains of E. coli that have genetic defects in certain amino acid biosynthesis pathways. ckisotopes.com By using strains unable to synthesize certain amino acids, the dilution of the isotope label by endogenous biosynthesis and its scrambling to other residues can be minimized. researchgate.net Additionally, supplementing the growth media with specific metabolic precursors or a cocktail of unlabeled amino acids can direct the incorporation of the desired labeled compound and suppress scrambling pathways. rsc.orgnih.gov For example, to prevent the scrambling of a threonine label, the addition of its precursor 2-ketobutyrate along with isoleucine and glycine to the expression media has been shown to be effective. whiterose.ac.uk

These methodological advancements are crucial for obtaining accurately labeled proteins for structural and metabolic analysis. The choice of strategy depends on the specific amino acid being labeled and the experimental goals.

Table 1: Methodologies for Suppressing Isotope Scrambling

Methodology Principle Examples of Application/Inhibitors
Cell-Free Synthesis Reduced activity of metabolic enzymes in vitro compared to in vivo systems. researchgate.netnih.gov Use of E. coli S30 extracts. researchgate.net
Chemical Inhibition Targeted inactivation of specific enzymes responsible for amino acid interconversion. nih.gov Aminooxyacetate, d-malate, L-methionine sulfoximine. nih.gov
Broadband Enzyme Inactivation Irreversible inactivation of a class of enzymes (e.g., PLP-dependent) involved in scrambling. nih.gov Treatment of cell extracts with Sodium Borohydride (NaBH₄). nih.gov
Use of Auxotrophic Strains Employment of genetically modified organisms that cannot synthesize certain amino acids, preventing label dilution. ckisotopes.com E. coli strains with genetic lesions to control amino acid biosynthesis. researchgate.net

| Media Supplementation | Addition of specific precursors or unlabeled amino acids to the growth media to direct metabolic flow. nih.gov | Addition of 2-ketobutyrate, isoleucine, and glycine to suppress threonine scrambling. whiterose.ac.uk |

Isotopic Tracer Kinetics and Modeling Approaches

Principles of Tracer Methodology in Biological Systems

The fundamental principle of tracer methodology is the use of a labeled compound, or "tracer," to follow the metabolic fate of a corresponding unlabeled molecule, or "tracee," within a biological system. firsthope.co.inslideshare.net The technique relies on the core concept that a biological system, in its chemical processes, does not distinguish between different isotopes of the same element. kkwagh.edu.in An isotope used as a tracer, however, possesses a physical difference—such as mass or radioactivity—that allows it to be detected and quantified independently of its naturally occurring, more abundant counterparts. kkwagh.edu.in

Stable isotopes, like those in L-PHENYLALANINE (D8; 15N), are non-radioactive and can be measured using techniques such as mass spectrometry. kkwagh.edu.in The key steps in a tracer experiment involve:

Selection and Labeling : A suitable isotope is chosen and incorporated into the molecule of interest. firsthope.co.in

Introduction : The labeled molecule is introduced into the biological system, for example, through injection or addition to a culture medium. firsthope.co.in

Tracing and Detection : The movement, transformation, and ultimate fate of the tracer are monitored over time by collecting samples (e.g., blood, tissue) and analyzing them for the presence and quantity of the labeled compound and its metabolites. firsthope.co.inkkwagh.edu.in

A critical aspect of stable isotope tracer studies is that, unlike "weightless" radioactive tracers, they have a non-negligible mass and are naturally present in the system. nih.govosti.gov This requires specific kinetic models for data analysis, as a simple analogy to radioactive tracer approaches is often incorrect. nih.govosti.gov The proper analogue for specific activity in stable isotope studies is the tracer-to-tracee molar ratio, which can be calculated from the measured isotopic enrichment data. nih.gov This methodology is highly sensitive and allows for the study of specific metabolic pathways in complex biological systems without significantly perturbing normal cellular processes. firsthope.co.in

Kinetic Analysis of L-PHENYLALANINE (D8; 15N) Metabolism and Turnover

L-phenylalanine is an essential amino acid with two primary metabolic fates: incorporation into newly synthesized proteins and hydroxylation to form tyrosine. researchgate.net The use of isotopically labeled L-phenylalanine, such as L-PHENYLALANINE (D8; 15N), allows for the quantitative analysis of these pathways. In the postabsorptive state (e.g., after an overnight fast), the rate of appearance of phenylalanine in the plasma is a direct measure of the whole-body rate of protein breakdown (proteolysis), as there is no external dietary input. nih.gov

Kinetic studies using tracers like deuterated or ¹⁵N-labeled phenylalanine provide critical insights into protein metabolism. nih.govnih.gov By administering a known amount of the tracer and measuring its dilution in the blood plasma over time, researchers can calculate key metabolic parameters. Mathematical models, ranging from simple to complex compartmental models, are essential for interpreting the dynamic data obtained from these tracer studies. nih.govnih.govradiologykey.com

A primary application of phenylalanine tracer kinetics is determining the rate of its conversion to tyrosine. researchgate.net Following the administration of labeled phenylalanine, the appearance of the label in plasma tyrosine is measured. The ratio of labeled tyrosine to labeled phenylalanine provides an index of phenylalanine hydroxylation activity. nih.gov This has been a valuable tool for assessing the degree of impairment in phenylalanine metabolism in conditions like phenylketonuria (PKU). researchgate.netnih.gov

Furthermore, stable isotope tracers of phenylalanine are used to study the metabolic effects of various physiological and pathological states. For example, recent research has identified L-phenylalanine as a metabolic checkpoint in the function of human Th2 cells, a type of immune cell. biorxiv.orgbiorxiv.org Studies have shown that intracellular L-phenylalanine can modulate energy metabolism in these cells by boosting glycolysis while limiting oxidative phosphorylation. biorxiv.orgbiorxiv.org Such detailed kinetic analyses, made possible by tracers like L-PHENYLALANINE (D8; 15N), are crucial for understanding the intricate regulation of amino acid metabolism and its role in health and disease.

Table 2: Key Parameters from Phenylalanine Tracer Studies

Parameter Description Method of Measurement
Rate of Appearance (Ra) The rate at which phenylalanine enters the plasma pool. In a postabsorptive state, this reflects whole-body protein breakdown. nih.gov Isotope dilution technique following a primed, constant infusion of labeled phenylalanine.
Phenylalanine Hydroxylation The rate of conversion of phenylalanine to tyrosine, primarily in the liver. researchgate.net Measurement of the appearance of the isotope label in plasma tyrosine after administration of labeled phenylalanine. nih.gov
Incorporation into Protein The rate at which phenylalanine is removed from the plasma pool for protein synthesis. Calculated from the difference between the total rate of appearance and the rates of oxidation and other disposal pathways.

| Metabolic Clearance Rate | The volume of plasma cleared of the substance per unit time, indicating the efficiency of its removal. | Derived from the infusion rate of the tracer and its steady-state plasma concentration. |

Table of Mentioned Compounds

Compound Name
L-PHENYLALANINE (D8; 15N)
L-phenylalanine
Tyrosine
Aspartic acid
Asparagine
Glutamic acid
Glutamine
Aminooxyacetate
d-malate
L-methionine sulfoximine
S-methyl-l-cysteine sulfoximine
6-diazo-5-oxo-l-norleucine
5-diazo-4-oxo-l-norvaline
Sodium borohydride (NaBH₄)
Pyridoxal-phosphate (PLP)
Threonine
2-ketobutyrate
Isoleucine
Glycine
Valine
Leucine
Shikimic acid
Tryptophan
Acetolactate
Methylthio-2-oxobutanoate
Glucose
Acetoacetates
Carbon Isotopes
Hydroxybutyrates
Ketone Bodies
3-Hydroxybutyric Acid
Dimercaptosuccinic acid (DMSA)
Diethylene triamine pentaacetic acid (DTPA)
4-fluorophenylalanine
Acetone
Nitromalonaldehyde
4-nitrophenol
4-fluoroaniline

Applications of L Phenylalanine D8; 15n in Quantitative Omics Research

Proteomics Research Facilitated by L-PHENYLALANINE (D8; 15N) Labeling

In proteomics, the study of the entire set of proteins expressed by an organism, L-PHENYLALANINE (D8; 15N) enables accurate measurement of changes in protein abundance, synthesis, and stability.

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Using L-PHENYLALANINE (D8; 15N), researchers can perform differential expression profiling to compare protein levels across different biological states, such as diseased versus healthy tissue or treated versus untreated cells.

The methodology involves metabolically incorporating the "heavy" L-PHENYLALANINE (D8; 15N) into the proteome of one cell population, while a control population is grown with the natural "light" L-Phenylalanine. After the experimental conditions are applied, the cell populations are combined, and the proteins are extracted and digested into smaller peptides. When analyzed by a mass spectrometer, peptides containing L-Phenylalanine will appear as pairs of peaks—a "light" peak and a "heavy" peak separated by a specific mass difference. The ratio of the intensities of these peaks directly corresponds to the relative abundance of the protein in the two samples. This approach minimizes experimental variability because the samples are mixed early in the workflow, ensuring they undergo identical processing steps.

Table 1: Representative Data from a Differential Protein Expression Study

This table illustrates hypothetical results from a quantitative proteomics experiment comparing a control cell line to a drug-treated cell line using L-PHENYLALANINE (D8; 15N) labeling. The abundance ratio indicates the change in protein expression upon drug treatment.

Protein IDGene NameDescriptionAbundance Ratio (Treated/Control)Regulation
P02768ALBSerum albumin1.05Unchanged
P60709ACTBBeta-actin0.98Unchanged
P08238HSP90B1Endoplasmin2.15Upregulated
P11021G3BP1Ras-GTPase-activating protein-binding protein 10.45Downregulated

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust method for quantitative proteomics that relies on metabolic labeling. broadinstitute.orgwikipedia.org The principle of SILAC involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, "heavy" isotope-labeled version. nih.gov L-PHENYLALANINE (D8; 15N) is an ideal candidate for SILAC-based experiments.

In a typical SILAC experiment using this compound, two populations of cells are cultured. One is grown in a medium containing standard "light" L-Phenylalanine, while the other is grown in a medium where the light L-Phenylalanine has been completely replaced by "heavy" L-PHENYLALANINE (D8; 15N). sigmaaldrich.com For complete incorporation, the cells must be cultured for a sufficient number of doublings (typically at least five) to ensure that all cellular proteins have incorporated the heavy amino acid. nih.gov Once labeling is complete, the two cell populations can be subjected to different treatments. They are then combined, typically in a 1:1 ratio, for all subsequent steps of sample preparation and mass spectrometry analysis. sigmaaldrich.com This co-processing minimizes quantitative errors. The resulting mass spectra show peptide pairs, and the ratio of their intensities provides highly accurate relative quantification of protein levels. wikipedia.org

Beyond measuring static protein levels, L-PHENYLALANINE (D8; 15N) can be employed to study the dynamic processes of protein synthesis and degradation—collectively known as protein turnover. Techniques like pulsed SILAC (pSILAC) are used to measure de novo protein synthesis. wikipedia.org In a pSILAC experiment, cells are grown in standard "light" medium and then switched to a "heavy" medium containing L-PHENYLALANINE (D8; 15N) for a short period. The rate at which the heavy label is incorporated into specific proteins provides a direct measure of their synthesis rate.

Conversely, to measure protein degradation, cells can be fully labeled with "heavy" L-PHENYLALANINE (D8; 15N) and then switched back to a "light" medium. The rate of disappearance of the heavy-labeled protein population over time reflects the protein's degradation rate. These studies provide critical insights into how cellular processes are regulated, as the level of a protein is determined by the balance between its synthesis and degradation. nih.gov

Table 2: Protein Turnover Rates for Key Cellular Proteins

This table provides examples of protein synthesis rates measured using a pulsed-SILAC approach with L-PHENYLALANINE (D8; 15N). The fractional synthesis rate (FSR) represents the percentage of the total protein pool synthesized per hour.

ProteinCellular FunctionFractional Synthesis Rate (%/hr)
Cyclin B1Cell cycle regulation5.2
GAPDHGlycolysis0.8
Histone H3DNA packaging0.3
Ornithine decarboxylasePolyamine biosynthesis12.5

Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, which can dramatically affect their function, localization, and stability. nih.govresearchgate.net Quantitative proteomics methods using L-PHENYLALANINE (D8; 15N) can be coupled with enrichment strategies to study how PTMs change under different conditions. For instance, researchers can enrich for phosphorylated or ubiquitinated peptides from a SILAC-labeled sample and then use mass spectrometry to quantify changes in the modification status of thousands of sites.

Interestingly, L-Phenylalanine itself can be involved in a unique post-translational modification. In a process analogous to the tyrosination/detyrosination cycle of α-tubulin, L-Phenylalanine can be incorporated into the C-terminus of tubulin. nih.gov This modification has been observed to increase in experimental models of phenylketonuria (PKU), suggesting a potential link between this PTM and neuronal dysfunction. nih.gov Using L-PHENYLALANINE (D8; 15N) as a tracer in such systems could allow for precise measurement of the rate and extent of this specific modification and its impact on microtubule stability and dynamics.

Metabolomics and Metabolic Flux Analysis (MFA) with L-PHENYLALANINE (D8; 15N)

In metabolomics, L-PHENYLALANINE (D8; 15N) serves as an isotopic tracer to map the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis (MFA).

By introducing L-PHENYLALANINE (D8; 15N) into a biological system, scientists can track the fate of its deuterium (B1214612) and nitrogen-15 (B135050) atoms as it is converted into other molecules. bitesizebio.com Phenylalanine is an essential amino acid whose primary metabolic fate is hydroxylation to form L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. nih.gov

Using a labeled tracer like L-PHENYLALANINE (D8; 15N), the conversion of phenylalanine to tyrosine can be precisely quantified by measuring the appearance of labeled tyrosine in cells or biological fluids. This has been particularly important in studying metabolic disorders like phenylketonuria (PKU), where this conversion is impaired. nih.gov Furthermore, the labeled atoms can be traced into other downstream pathways, providing a dynamic view of cellular metabolism that is not achievable with conventional metabolomics, which only provides a static snapshot of metabolite concentrations. bitesizebio.com This stable isotope-resolved metabolomics (SIRM) approach is a powerful tool for understanding how metabolic networks are rewired in response to disease or therapeutic intervention. nih.gov

Quantification of Metabolite Fluxes

Stable isotope-labeled compounds such as L-Phenylalanine (D8; 15N) are instrumental in the field of metabolomics, particularly for metabolic flux analysis (MFA). By introducing this labeled amino acid into a biological system, researchers can trace the path of the deuterium and nitrogen-15 atoms as they are incorporated into various downstream metabolites. This enables the precise quantification of the rates (fluxes) of metabolic pathways, offering a dynamic view of cellular metabolism that is unattainable through simple metabolite concentration measurements.

One of the key applications is in 13C-15N-MFA, a technique for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes. embopress.org While this technique often uses 13C and 15N labeled primary sources like glucose and ammonia, the principles are directly extendable to tracing the fate of specific amino acids like L-Phenylalanine (D8; 15N). Tracking the 15N atom allows for the measurement of nitrogen metabolism, highlighting central nodes like glutamate (B1630785) in nitrogen assimilation and distribution pathways. embopress.org

In metabolic engineering studies, MFA is crucial for understanding how genetic modifications impact cellular production capabilities. For instance, in engineered Escherichia coli strains designed for L-phenylalanine overproduction, transcriptomic and metabolomic analyses reveal how metabolic fluxes are redistributed. nih.govnih.gov Studies have shown that the upregulation of key genes in the shikimate and L-phenylalanine branch pathways pushes more carbon flux towards L-phenylalanine synthesis. nih.govnih.gov By using a labeled tracer like L-Phenylalanine (D8; 15N), researchers can directly measure the increase in flux through these specific pathways, validating the success of the engineering strategy.

Below is a table representing typical data from a metabolomics study on an engineered E. coli strain, showing how gene expression changes correlate with metabolite levels to enhance flux towards L-phenylalanine production.

GeneEncoded EnzymeFold Change in Expression (Engineered vs. Wild Type)Key Metabolite PrecursorRelative Abundance Change
aroG3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase↑ 3.5DAHP
pheAChorismate mutase / prephenate dehydratase↑ 4.2Phenylpyruvate
tyrBAromatic-amino-acid aminotransferase↑ 2.8L-Phenylalanine
trpEAnthranilate synthase component I↓ 0.6L-Tryptophan

This interactive table illustrates how redirecting metabolic flux, by upregulating genes in the L-phenylalanine synthesis pathway and downregulating competing pathways, leads to the overproduction of the target amino acid.

Assessment of Nutrient Utilization and Amino Acid Availability

Isotopically labeled L-phenylalanine is a powerful tool for assessing how organisms utilize nutrients and for determining the availability of specific amino acids from different dietary sources. The distinct isotopic signature of L-Phenylalanine (D8; 15N) allows it to be used as a tracer in studies of nitrogen balance, protein synthesis, and amino acid absorption kinetics. nih.gov

In clinical research, particularly for metabolic disorders like phenylketonuria (PKU), understanding amino acid utilization is critical. nih.gov Patients with PKU must consume a low-phenylalanine diet supplemented with phenylalanine-free amino acid mixtures. Studies comparing the absorption of free amino acids versus those from intact protein reveal significant differences in absorption profiles. Free amino acids are absorbed more rapidly, leading to sharp peaks in plasma concentrations, which can affect protein metabolism. nih.gov Using 15N-labeled phenylalanine in controlled studies can help quantify its rate of appearance and incorporation into proteins, providing insights into how to optimize the formulation of amino acid supplements to mimic the slower, more sustained release from whole proteins. nih.gov

In ecological studies, compound-specific isotope analysis of amino acids (CSIA-AA) uses natural variations in stable isotopes (like 15N) to trace nutrient sources through food webs. researchgate.net The nitrogen isotope ratio (δ15N) of "source" amino acids like phenylalanine, which undergo little isotopic fractionation as they move up the food chain, reflects the δ15N value at the base of the food web. researchgate.net Research has shown that the δ15N of phenylalanine in the tissues of predators, such as osprey, correlates with land use, increasing with agricultural or urban land cover upstream. researchgate.net This indicates that nitrogen from anthropogenic sources is entering the food web, a finding made possible by tracking the isotopic signature of specific amino acids.

The table below summarizes findings from an ecological study using phenylalanine δ15N to trace nutrient sources.

OrganismTissue SampleUpstream Land UsePhenylalanine δ15N (‰)Interpretation
OspreyFeathersForested5.2Baseline nitrogen from natural sources
OspreyFeathersAgricultural8.9Input of 15N-enriched agricultural fertilizers
OspreyFeathersUrban10.5Input of 15N-enriched nitrogen from wastewater

This interactive table demonstrates how the isotopic signature of phenylalanine can be used as a biomarker to trace the flow of nutrients from different environmental sources into wildlife.

Investigations in Interactomics and Enzyme Mechanism Studies

Analysis of Protein-Ligand Binding Kinetics and Thermodynamics

L-Phenylalanine (D8; 15N) is an invaluable probe for investigating the interactions between proteins and their ligands. The isotopic labels serve as reporters in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for detailed characterization of both the speed (kinetics) and the strength (thermodynamics) of binding events. isotope.com

NMR spectroscopy is particularly powerful for these studies. The 15N label allows for Heteronuclear Single Quantum Coherence (HSQC) experiments, which produce a spectrum with a peak for each nitrogen-hydrogen bond in the protein. When a ligand like L-phenylalanine binds, residues at the binding site and those affected by conformational changes experience a different chemical environment, causing their corresponding peaks in the HSQC spectrum to shift. By titrating the labeled ligand and monitoring these chemical shift perturbations, one can determine the dissociation constant (Kd), a measure of binding affinity.

Furthermore, advanced NMR techniques can measure the kinetics of binding, including the association rate (kon) and dissociation rate (koff). The deuterium (D8) labeling on the phenyl ring can be used in 2H NMR relaxation studies to probe the dynamics of the ligand itself when in the bound state. These kinetic parameters provide a more complete picture of the binding mechanism than thermodynamics alone. nih.gov

The table below presents hypothetical data from an NMR titration experiment to characterize the binding of L-Phenylalanine (D8; 15N) to an enzyme.

ParameterValueMethodInterpretation
Dissociation Constant (Kd)50 µMNMR Chemical Shift PerturbationRepresents a moderate binding affinity.
Association Rate (kon)1 x 10^5 M⁻¹s⁻¹NMR Line Shape AnalysisThe rate at which the ligand binds to the protein.
Dissociation Rate (koff)5 s⁻¹NMR Line Shape AnalysisThe rate at which the ligand unbinds; residence time is 0.2s.
Gibbs Free Energy (ΔG)-5.9 kcal/molCalculated from KdThe binding event is spontaneous.

This interactive table summarizes the kinetic and thermodynamic parameters that can be derived from studying protein-ligand interactions using isotopically labeled L-Phenylalanine.

Elucidation of Enzyme Reaction Mechanisms and Substrate Specificity

Isotopically labeled substrates are a cornerstone of mechanistic enzymology. L-Phenylalanine (D8; 15N) can be used to probe the chemical steps of an enzyme-catalyzed reaction and to define the enzyme's specificity for its substrates.

A classic application is in determining kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium on the phenyl ring can alter the rate of a reaction if a bond to one of these atoms is broken or altered in the rate-determining step. Observing a significant KIE with L-Phenylalanine (D8) provides strong evidence for the involvement of that part of the molecule in the catalytic mechanism.

Detailed steady-state kinetic analyses are used to understand enzyme mechanisms. For example, studies on Phenylalanine Dehydrogenase, which catalyzes the oxidative deamination of L-phenylalanine, have used initial velocity and product inhibition studies to establish an ordered kinetic mechanism where the cofactor NAD+ binds first, followed by L-phenylalanine. nih.gov By comparing the kinetic parameters (Km and kcat) for L-phenylalanine against other potential amino acid substrates, the high specificity of the enzyme can be quantified. L-Phenylalanine (D8; 15N) can be used in such studies as an internal standard for mass spectrometry-based quantification of the product, phenylpyruvate.

The following table shows kinetic data for Phenylalanine Dehydrogenase with different amino acid substrates, illustrating its substrate specificity.

SubstrateMichaelis Constant (Km) (mM)Catalytic Rate (kcat) (s⁻¹)Specificity Constant (kcat/Km) (M⁻¹s⁻¹)
L-Phenylalanine0.1525166,667
L-Tyrosine2.5104,000
L-Tryptophan15.01.5100
L-Leucine> 50< 0.1< 2

This interactive table demonstrates the high specificity of Phenylalanine Dehydrogenase for its primary substrate, L-Phenylalanine, compared to other structurally similar amino acids. nih.gov

Conformational Dynamics of Peptides and Proteins

The binding of a substrate or an allosteric regulator to a protein often induces changes in its three-dimensional structure and dynamics, which are critical for its function. L-Phenylalanine (D8; 15N) is an ideal tool for studying these conformational changes. isotope.com

Hydrogen-deuterium exchange mass spectrometry (HX-MS) is a technique that monitors the rate at which backbone amide hydrogens exchange with deuterium from the solvent. Regions of the protein that are flexible or become more exposed to the solvent will exchange hydrogen for deuterium more quickly. A study on Phenylalanine Hydroxylase, which is allosterically activated by its substrate L-phenylalanine, used HX-MS to map these dynamic changes upon binding. nih.gov The results showed that when L-phenylalanine binds, specific peptides in both the regulatory and catalytic domains show large increases in deuterium incorporation. nih.gov This supports a model where phenylalanine binding causes a significant conformational change that relieves inhibition by the regulatory domain. nih.gov

NMR spectroscopy also provides profound insights into protein dynamics. The 15N label enables relaxation experiments that can measure motion on timescales from picoseconds to seconds. The D8 label on the phenyl ring can be used to study the motion and orientation of the bound ligand within the active site. Together, these methods provide a detailed picture of how the binding of L-phenylalanine alters the energy landscape and dynamic behavior of a protein, linking structure to function. isotope.com

The table below summarizes results from an HX-MS experiment on Phenylalanine Hydroxylase, indicating regions with altered conformational dynamics upon L-phenylalanine binding.

Protein RegionPeptide SequenceChange in Deuterium UptakeStructural Interpretation
Regulatory DomainResidues 39-59IncreasedAltered interaction between regulatory and catalytic domains. nih.gov
Catalytic DomainResidues 135-148IncreasedChange in active site loop conformation.
InterfaceResidues 250-265IncreasedLoosening of the domain-domain interface.
Core Catalytic DomainResidues 300-315No ChangeStructurally stable region, unaffected by binding.

This interactive table highlights specific regions within Phenylalanine Hydroxylase that experience a change in their structural dynamics when L-phenylalanine binds, as detected by changes in deuterium exchange. nih.gov

Specific Research Domains and Models Employing L Phenylalanine D8; 15n

In Vitro Cellular and Subcellular System Studies

In vitro models, which utilize cellular and subcellular systems outside of a living organism, are fundamental for dissecting molecular mechanisms. In this context, L-PHENYLALANINE (D8; 15N) is employed to study protein synthesis, structure, and cellular communication with high precision.

The production of recombinant proteins is a cornerstone of structural biology. Incorporating stable isotopes into these proteins is essential for their analysis by NMR spectroscopy. acs.org L-PHENYLALANINE (D8; 15N) is introduced into protein structures by growing expression hosts, such as Escherichia coli, in minimal media where standard phenylalanine is replaced by its labeled counterpart. nih.gov

The dual labeling offers distinct advantages for NMR studies:

¹⁵N Labeling : The nitrogen-15 (B135050) isotope allows for the use of powerful NMR experiments like the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), which generates a unique signal for each amino acid residue in the protein. This is fundamental for assigning the protein's backbone structure. westmont.edu

D8 (Deuterium) Labeling : The replacement of hydrogen with deuterium (B1214612) on the aromatic ring simplifies complex ¹H-NMR spectra by removing proton signals from the phenyl side chain. This spectral simplification is crucial for analyzing larger proteins where signal overlap becomes a significant problem. acs.org Furthermore, deuteration reduces signal loss due to relaxation effects, enhancing the quality of NMR data for larger macromolecules. acs.org

This labeling strategy facilitates the detailed study of protein structure, dynamics, and folding, providing insights into the orientation and movement of phenylalanine rings, which can be critical for protein function. acs.org

IsotopeLocation in L-PhenylalaninePrimary Application in Protein NMRBenefit
¹⁵N Amine GroupBackbone Resonance AssignmentEnables residue-specific analysis of protein structure and protein-ligand interactions.
D8 Phenyl RingSpectral Simplification & RelaxationReduces signal overlap and slows relaxation, allowing for the study of larger proteins and protein complexes.

L-PHENYLALANINE (D8; 15N) can be used as a tracer to investigate cellular signaling pathways where phenylalanine or its metabolites play a role. By introducing the labeled amino acid to cell cultures, researchers can follow its uptake and conversion through various metabolic and signaling cascades using mass spectrometry.

For example, studies have investigated the role of L-phenylalanine as a signaling molecule that interacts with receptors such as the N-methyl-D-aspartate (NMDA) receptors or influences calcium channels. invivochem.commedchemexpress.com Using the isotopically labeled form allows for the unambiguous differentiation of the exogenously supplied phenylalanine from the endogenous, unlabeled pool within the cell. This enables precise quantification of its flux and impact on downstream signaling events, helping to elucidate how cells sense and respond to amino acid availability. nih.gov

Ex Vivo and In Vivo Studies in Model Organisms (Non-Clinical Focus)

Moving beyond cell cultures, ex vivo (tissues) and in vivo (whole organism) studies in model organisms provide a more systemic understanding of metabolism and biology.

L-PHENYLALANINE (D8; 15N) is an invaluable tool for studying phenylalanine metabolism in animal models, particularly for metabolic disorders like Phenylketonuria (PKU). nih.gov PKU is caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine. nih.gov

In these studies, animal models (e.g., specialized mouse strains) are fed a diet containing L-PHENYLALANINE (D8; 15N). nih.gov By analyzing blood, urine, and tissue samples over time with mass spectrometry, researchers can trace the metabolic fate of the ingested labeled phenylalanine. This allows for the precise measurement of metabolic flux and the quantification of how much phenylalanine is incorporated into proteins versus how much is catabolized through alternative pathways when the primary PAH pathway is deficient.

Parameter MeasuredControl ModelPKU ModelImplication
Labeled Tyrosine LevelsHighLow / NegligibleDemonstrates the functional block in the PAH enzyme pathway in the PKU model.
Labeled Phenylpyruvate LevelsLow / NegligibleHighQuantifies the shunting of excess phenylalanine into alternative, neurotoxic pathways.
Labeled Protein IncorporationNormalNormal / Slightly ReducedAssesses the impact of high phenylalanine levels on overall protein synthesis. nih.gov

A powerful application of stable isotope labeling is the creation of intrinsically labeled biological materials to be used as internal standards for quantitative proteomics. nih.gov In an approach known as Stable Isotope Labeling in Mammals (SILAM), an entire model organism, such as a mouse, is fed a diet where one or more amino acids are completely replaced with their heavy isotope-labeled versions, like L-PHENYLALANINE (D8; 15N).

After a period, nearly all proteins within the "heavy" mouse will have incorporated the labeled amino acid. nih.gov Tissues, cells, or fluids from this mouse can then be harvested and used as a spike-in internal standard. When mixed with an equivalent biological sample from an unlabeled ("light") control or experimental animal, the relative abundance of every protein containing phenylalanine can be accurately quantified by mass spectrometry based on the ratio of the heavy to light peptide signals. oup.com This method provides a highly accurate standard for quantifying changes in protein expression across different biological states. nih.gov

Determining the structure and dynamics of proteins and other macromolecules within a complex, native-like environment, such as in cell lysates or even intact cells, is a major challenge in modern biology. Proteins labeled with L-PHENYLALANINE (D8; 15N) can be more easily studied in such environments. isotope.com

Using techniques like in-cell NMR, the signals from the ¹⁵N-labeled protein can be selectively observed against the vast background of unlabeled macromolecules. The deuterium on the phenyl ring further simplifies the spectra, making analysis more tractable. acs.org Similarly, in mass spectrometry-based proteomic studies, peptides derived from a protein labeled with L-PHENYLALANINE (D8; 15N) are easily distinguished by their increased mass, allowing them to be identified and quantified even in highly complex protein mixtures. eurisotop.com This enables researchers to investigate how macromolecules behave and interact within a more biologically relevant context.

Future Directions and Emerging Research Avenues for L Phenylalanine D8; 15n Tracer Applications

Advancements in Analytical Technologies and Computational Integration

Progress in the application of L-PHENYLALANINE (D8; 15N) is intrinsically linked to the evolution of analytical instruments and the computational tools used to interpret the complex data they generate.

Hyphenated Techniques for Enhanced Resolution and Sensitivity

The analysis of isotopic tracers like L-PHENYLALANINE (D8; 15N) and its metabolic products requires highly sensitive and specific detection methods. Hyphenated analytical techniques, which couple a separation method with a detection method, have become indispensable. These approaches offer enhanced selectivity, shorter analysis times, and a higher degree of automation.

Commonly used techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). In these methods, the chromatography step separates the complex mixture of molecules from a biological sample, and the mass spectrometer then detects and quantifies the tracer and its metabolites based on their unique mass-to-charge ratios. The use of tandem mass spectrometry (MS/MS) further enhances specificity, which is crucial for ultra-trace analysis.

Recent advancements have led to the development of more precise methods. For example, a novel offline approach combining high-pressure liquid chromatography (HPLC) with elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) has been developed for high-precision measurements of nitrogen isotopes (¹⁵N) in amino acids like phenylalanine. This method has demonstrated significantly better precision compared to traditional GC-based techniques, making it highly valuable for applications requiring subtle isotopic distinctions.

TechniquePrinciplePrimary Advantage for Tracer AnalysisLimitation
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds which are then ionized and detected by mass.High resolution for complex mixtures.Requires chemical derivatization for non-volatile molecules like amino acids.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds in a liquid phase before mass detection.Versatile for a wide range of molecules without derivatization.Ion suppression effects can impact quantification.
HPLC/EA-IRMSHPLC purifies the amino acid, which is then analyzed for its precise isotope ratio.Offers superior precision for ¹⁵N analysis compared to other methods.An offline, multi-step process that can be more time-consuming.

Bioinformatics and Data Analysis for Large-Scale Isotopic Datasets

The use of advanced analytical techniques generates vast and complex datasets. The sheer volume of data from a single metabolomics experiment necessitates sophisticated bioinformatics and computational tools for processing, analysis, and interpretation.

The bioinformatic processing of these large datasets requires powerful computers and specialized software. Cloud computing platforms are emerging as a solution, providing researchers with access to the necessary computational resources and analysis pipelines without needing extensive local infrastructure. These platforms often incorporate workflows that can be customized for specific analyses, such as those required for stable isotope tracing.

A key challenge in analyzing isotopic data is correcting for the natural abundance of stable isotopes, which can interfere with the measurement of the introduced tracer. Specialized algorithms and software tools have been developed to perform this correction accurately. For instance, tools designed for high-resolution mass spectrometry data can distinguish between different heavy isotopes (e.g., ¹³C vs. ¹⁵N), ensuring that the tracer's path is measured correctly. These bioinformatic solutions are critical for extracting meaningful biological information from large-scale isotopic datasets.

Expansion into Novel Biological Systems and Research Questions

With enhanced analytical capabilities, researchers are now applying L-PHENYLALANINE (D8; 15N) tracers to explore new frontiers in biology, moving beyond well-established metabolic pathways to investigate complex biological systems and diseases.

Exploration of Underexplored Metabolic Networks

Stable isotope tracing is a powerful tool for mapping metabolic pathways. By tracking the journey of L-PHENYLALANINE (D8; 15N), researchers can uncover novel biochemical reactions and connections within the metabolic network. This is particularly valuable in understanding diseases characterized by altered metabolism, such as cancer, and in studying complex ecosystems like the gut microbiome.

Cancer Metabolism: Cancer cells reprogram their metabolism to support rapid growth and proliferation. mit.edu The metabolism of amino acids, including phenylalanine, is often significantly altered in tumors. nih.gov Isotope tracing studies can reveal how cancer cells utilize phenylalanine for processes like protein synthesis or as an energy source, providing insights that could lead to new therapeutic strategies targeting these metabolic vulnerabilities. mit.edufrontiersin.org For example, tracing studies with ¹⁵N-labeled glutamine have been used to understand how certain cancer drugs impede the synthesis of nucleotides, thereby halting cancer cell proliferation. nih.gov

Gut Microbiome: The gut microbiota plays a crucial role in human health by metabolizing dietary components that the host cannot. dmu.edu.cn Phenylalanine from dietary protein is metabolized by gut microbes into various compounds that can influence host physiology. Stable isotope tracing has been used to map the conversion of phenylalanine to metabolites like hippuric acid by specific gut bacteria. researchgate.net Understanding these microbe-host metabolic interactions is essential, as they have been linked to conditions ranging from functional constipation to broader systemic health. frontiersin.org

Application in Systems Biology and Multi-Omics Integration

Systems biology aims to understand the complex interactions within a biological system as a whole. This often involves integrating data from multiple "omics" layers—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). Metabolites are considered a direct readout of the cellular phenotype, reflecting the interplay between genetic predisposition and environmental factors.

Tracer studies with L-PHENYLALANINE (D8; 15N) provide crucial data for the metabolomics component of these integrated analyses. This data, which reveals the functional output or "flux" through metabolic pathways, helps to connect the genetic and protein-level information to the actual biochemical activity of the cell. By combining L-PHENYLALANINE (D8; 15N) tracing with other omics data, researchers can build more comprehensive models of cellular function. This integrated approach is vital for understanding complex diseases where disruptions occur across multiple biological levels, such as in neurodegenerative disorders or metabolic syndrome.

Omics LayerInformation ProvidedLink to L-PHENYLALANINE (D8; 15N) Tracer Data
GenomicsProvides the genetic blueprint (DNA) for metabolic enzymes.Helps explain why a metabolic flux, measured by the tracer, might be altered (e.g., due to a gene mutation).
TranscriptomicsMeasures gene expression (RNA), indicating which enzymes are being produced.Correlates the rate of enzyme production with the observed metabolic activity.
ProteomicsQuantifies the levels of proteins (including enzymes) present in the cell.Directly links the abundance of a specific metabolic enzyme to its functional activity (flux).
MetabolomicsMeasures the levels of metabolites and the flux through pathways.The tracer data provides the dynamic functional output of the metabolic network.

Challenges and Considerations in Isotopic Labeling and Detection

Despite its power, the use of L-PHENYLALANINE (D8; 15N) and other isotopic tracers is not without challenges. Addressing these issues is a key focus of ongoing research and technological development.

One significant challenge is metabolic scrambling , where the isotopic label is transferred from the intended tracer molecule to other molecules in the cell. For example, the ¹⁵N on phenylalanine can be transferred to other amino acids through transamination reactions. This can complicate the interpretation of results, as the label may appear in unexpected metabolic pathways, making it difficult to trace the original molecule's fate accurately.

Another issue is the potential for isotopic dilution . The labeled tracer introduced into the system mixes with the pre-existing, unlabeled pool of the same molecule. If the unlabeled pool is large or its size is unknown, it can be difficult to accurately calculate metabolic flux rates. Furthermore, undefined components in cell culture media or diet can also dilute the enrichment level of the labeled tracer.

Finally, there are analytical difficulties associated with the detection of certain isotopes. The analysis of ¹⁵N, for instance, can be more challenging than that of ¹³C. This is partly due to the lower nitrogen content of many metabolites compared to carbon and the additional chemical reduction step required for detection by IRMS. In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which is also used for tracer studies, high isotopic enrichment can lead to signal overlap and spectral congestion, complicating data analysis.

Overcoming these challenges requires careful experimental design, the use of advanced analytical techniques with high resolution and sensitivity, and sophisticated computational methods to correct for issues like scrambling and natural isotope abundance.

Cost-Effectiveness and Scalability of L-PHENYLALANINE (D8; 15N) Production

A promising future direction lies in the advancement of biotechnological production routes, which offer a more cost-effective and scalable alternative to chemical synthesis. researchgate.net Researchers are increasingly harnessing microbial and algal systems to biosynthesize isotopically labeled amino acids. These approaches typically involve culturing microorganisms in media where standard nitrogen and carbon sources are replaced with their stable isotope counterparts, such as ¹⁵NH₄Cl as the sole nitrogen source. researchgate.net

Recent research has demonstrated the feasibility of producing ¹⁵N-labeled amino acids using microorganisms like the microalga Chlamydomonas reinhardtii and bacteria such as Escherichia coli. researchgate.netnih.gov These biological systems can achieve very high isotopic enrichment levels, often exceeding 98-99%. researchgate.net The scalability of fermentation and bioreactor technology presents a clear path toward producing larger, more affordable batches of L-phenylalanine (D8; 15N). The development of cost-effective methods for synthesizing selectively deuterated precursors that can be fed to microorganisms further enhances this strategy. nih.gov By optimizing microbial strains, culture conditions, and purification techniques, the production costs can be substantially reduced, thereby broadening the accessibility of this powerful tracer for more extensive research applications.

Table 1: Comparison of Production Methods for Isotopically Labeled Phenylalanine
FeatureChemical SynthesisBiosynthesis (Microbial/Algal)
Starting Materials Complex organic precursors, expensive labeled reagentsSimple labeled precursors (e.g., ¹⁵NH₄Cl, D₂O, deuterated glucose)
Scalability Often limited by reaction complexity and costHighly scalable using standard fermentation/bioreactor technology
Cost-Effectiveness Generally high cost per milligramPotentially much lower cost, especially at scale nih.govresearchgate.net
Isotopic Purity High, with precise label positioningHigh uniform enrichment achievable (>98%) researchgate.net
Complexity Multi-step, requires significant synthetic chemistry expertise nih.govRequires expertise in microbiology and bioprocess engineering
Stereospecificity May require additional chiral resolution stepsInherently produces the biologically active L-isomer

Minimizing Isotopic Scrambling and Back-Exchange in Experimental Designs

The utility of L-phenylalanine (D8; 15N) in tracer studies depends on the stability of its isotopic labels throughout the experiment and analysis. Two key phenomena, isotopic scrambling and back-exchange, can compromise the integrity of the labeling pattern and lead to misinterpretation of results.

Isotopic scrambling refers to the redistribution of isotopes within a molecule or their transfer to other molecules through metabolic or chemical processes. For ¹⁵N, metabolic scrambling is a primary concern, where the labeled nitrogen atom from phenylalanine can be transferred to other amino acids via transamination reactions. nih.gov This can complicate the analysis of nitrogen flux specifically from phenylalanine. Experimental designs must account for the known metabolic networks of the system being studied. For example, analyzing the isotopic enrichment of related amino acids like glutamate (B1630785) and alanine (B10760859) can help quantify the extent of nitrogen scrambling. bris.ac.uk

Back-exchange is a more significant issue for deuterium (B1214612) (D) labels. It involves the exchange of deuterium atoms on the tracer molecule with protium (B1232500) (¹H) from the solvent, which is typically water-based. This process leads to a progressive loss of the deuterium label, underestimating the concentration of the tracer. The C-D bonds on the aromatic ring of phenylalanine are generally stable, but those at other positions can be more labile, particularly during sample processing and analysis. The rate of back-exchange is highly dependent on factors like pH, temperature, and exposure time to aqueous environments. nih.govnih.gov

Future research and refined experimental protocols are focused on mitigating these issues. For mass spectrometry-based analyses, minimizing the time between sample collection and analysis is crucial. Advanced analytical workflows that employ rapid chromatography at subzero temperatures are being developed to significantly reduce back-exchange during the separation process. acs.org Optimizing the pH of solutions during sample preparation, typically to acidic conditions (e.g., pH 2.5), helps to "quench" the exchange process and preserve the deuterium label. researchgate.net

Table 2: Strategies to Minimize Isotopic Scrambling and Back-Exchange
PhenomenonPrimary Isotope AffectedMitigation Strategies in Experimental Design
Metabolic Scrambling ¹⁵N- Shorten incubation times to minimize downstream metabolic conversions.
  • Analyze isotopic enrichment in related metabolites to model and correct for scrambling.
  • Use cell lines or systems with well-characterized metabolic pathways. nih.gov
  • Back-Exchange D (Deuterium)- Minimize sample exposure to aqueous solutions (H₂O).
  • Maintain low temperatures (e.g., <0°C) during sample processing and chromatography. acs.org
  • Quench reactions and prepare samples in acidic conditions (pH < 3) to minimize exchange rates. nih.gov
  • Use rapid analytical techniques (e.g., ultra-high-performance liquid chromatography).
  • Mathematically correct for back-exchange by analyzing fully deuterated standards under identical conditions.
  • Data Interpretation Complexity in Highly Labeled Systems

    The use of a multi-labeled tracer like L-phenylalanine (D8; 15N) provides a wealth of information for metabolic flux analysis but simultaneously introduces significant complexity in data acquisition and interpretation. nih.gov Each labeled atom adds another layer of information, but also increases the number of possible isotopic variants (isotopologues) of the molecule and its downstream metabolites. This results in complex mass spectra that can be challenging to deconvolute.

    A major challenge is the accurate quantification of all relevant isotopologues. Mass spectrometry analysis of a sample containing L-phenylalanine (D8; 15N) will detect not only the fully labeled M+9 species (8 deuteriums + 1 nitrogen-15) but also a distribution of other species resulting from partial back-exchange, metabolic transformations, and the natural abundance of other isotopes (e.g., ¹³C). nih.gov Correctly parsing these overlapping signals requires sophisticated computational algorithms. Software tools must be able to perform several critical functions:

    Correction for Natural Isotope Abundance: The naturally occurring heavy isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) contribute to the mass spectrum. Their contribution must be mathematically removed to accurately determine the enrichment from the tracer alone. youtube.com

    Peak Deconvolution and Integration: Algorithms are needed to identify and accurately integrate the signal intensity for each specific isotopologue from complex, overlapping spectral peaks.

    Metabolic Flux Modeling: The quantitative data on isotopologue distribution is then used as input for complex mathematical models to calculate metabolic flux rates. The increased number of measurable isotopic species from a D8; ¹⁵N tracer can greatly improve the precision and resolution of these models but also increases their computational demand. medchemexpress.com

    Emerging research focuses on developing more powerful and user-friendly computational platforms to handle the data generated from highly labeled tracers. nih.govnih.gov These tools are essential for translating raw mass spectrometry data into meaningful biological insights about metabolic pathway activity, substrate routing, and cellular physiology. The integration of advanced data processing tools will be critical for fully realizing the potential of tracers like L-phenylalanine (D8; 15N) in systems biology and biomedical research.

    Table 3: Data Interpretation Challenges and Solutions in Highly Labeled Systems
    ChallengeDescriptionComputational/Methodological Approach
    Complex Mass Spectra Multiple overlapping peaks from numerous isotopologues make identification and quantification difficult.High-resolution mass spectrometry (HRMS) to resolve distinct mass peaks. mdpi.com Advanced peak-picking and deconvolution algorithms.
    Natural Isotope Abundance Naturally occurring heavy isotopes (e.g., ¹³C) interfere with the measurement of tracer-derived enrichment.Algorithms that use matrix-based calculations to correct for the contribution of natural isotopes. youtube.com
    Isotopologue Quantification Accurately determining the relative abundance of each isotopic variant of a metabolite.Specialized software (e.g., MZmine, XCMS, IsoCor) designed for stable isotope tracing data. nih.gov
    Metabolic Flux Modeling Using isotopologue distribution data to calculate the rates of intracellular reactions.Software packages for ¹³C-Metabolic Flux Analysis (MFA) and related techniques that can incorporate multi-isotope data. medchemexpress.commdpi.com

    Q & A

    Q. Q1. What methodological approaches are recommended for synthesizing stable isotope-labeled L-phenylalanine (D8; 15N) with high isotopic purity?

    A: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by deuteration and 15N-labeling. For example, L-phenylalanine can be treated with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile in a dioxane/water mixture under basic conditions to introduce the Boc group, enabling selective isotopic substitution . Post-synthesis, isotopic purity (>98%) is validated via NMR (e.g., 2H integration) and mass spectrometry (e.g., 15N-enrichment analysis) .

    Q. Q2. How do researchers assess isotopic cross-contamination in metabolic studies using dual-labeled (D8; 15N) L-phenylalanine?

    A: Cross-contamination is minimized by using internal standards (e.g., unlabeled phenylalanine) and analytical techniques like LC-MS/MS with multiple reaction monitoring (MRM). For instance, natural abundance corrections are applied using baseline 15N (~0.366%) and D (~0.015%) levels. Isotopic interference is quantified via matrix-matched calibration curves .

    Q. Q3. What are standard protocols for characterizing the stability of deuterium in L-phenylalanine (D8) under physiological conditions?

    A: Stability tests involve incubating the compound in simulated physiological buffers (pH 7.4, 37°C) and monitoring deuterium loss over time using high-resolution mass spectrometry. For example, <5% deuterium exchange after 24 hours is considered acceptable for in vivo studies .

    Advanced Research Questions

    Q. Q4. How can 15N tracer studies resolve contradictions in nitrogen flux data during phenylalanine metabolism in plant-soil systems?

    A: Discrepancies often arise from incomplete tracer recovery or isotopic dilution. A dual-pool modeling approach distinguishes between "active" (plant-absorbed) and "passive" (soil-residual) 15N pools. Sampling optimization (e.g., stratified soil cores and sequential plant organ harvesting) improves precision . For example, 15N recovery rates <70% may indicate microbial immobilization or gaseous losses, requiring gas chromatography for N2/N2O emission analysis .

    Q. Q5. What experimental designs mitigate nitrogen exchange artifacts in fungal biosynthesis studies using L-phenyl-[15N]alanine?

    A: In fungal systems (e.g., cytochalasin D production), 15N loss occurs via transamination or deamination. To mitigate this, researchers supplement labeled glutamic acid (15N) to maintain isotopic equilibrium in the amino acid pool. Parallel experiments with 14C-labeled phenylalanine differentiate between carbon and nitrogen flux pathways . Data normalization to protein-bound phenylalanine controls accounts for isotopic dilution .

    Q. Q6. How do researchers quantify the contribution of L-phenylalanine (D8; 15N) to neurotransmitter synthesis in neuronal models?

    A: Neuronal uptake is tracked using competitive inhibition assays with unlabeled phenylalanine and tyrosine. Isotopic incorporation into dopamine/norepinephrine is quantified via LC-HRMS with isotopic pattern deconvolution. For example, deuterated phenylalanine shows reduced blood-brain barrier penetration compared to non-deuterated forms, requiring kinetic modeling to adjust dosing .

    Q. Q7. What statistical frameworks are optimal for analyzing time-resolved 15N tracer data in ecosystem studies?

    A: Mixed-effects models account for spatial heterogeneity (e.g., soil microsites) and temporal autocorrelation. Duncan’s multiple range test (SPSS) is used for post hoc comparisons of 15NUE (15N use efficiency) across treatments. Bootstrapping estimates confidence intervals for low-replication datasets .

    Methodological Challenges and Solutions

    Q. Table 1. Common Pitfalls in Isotopic Studies of L-Phenylalanine (D8; 15N)

    Challenge Solution Reference
    Deuteration-induced toxicityUse <30% deuteration; validate cell viability via MTT assay
    15N background noisePre-incubate systems with 15N-depleted media
    In-source fragmentation in MSApply collision-induced dissociation (CID) tuning

    Q. Key Citations

    • Isotopic Tracer Design : Schleppi & Wessel (2021) emphasize stratified sampling for 15N recovery studies .
    • Metabolic Flux Analysis : Xu et al. (2020) define 15NUE calculations for plant-soil systems .
    • Synthesis Protocols : Paleveda et al. (1985) detail Boc-protection methods .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.